 
            | REACTION_CXSMILES | [CH2:1]([O:3][P:4]([CH2:9][C:10]([O:12]CC)=O)([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].[NH3:15]>>[CH2:1]([O:3][P:4]([CH2:9][C:10]([NH2:15])=[O:12])([O:6][CH2:7][CH3:8])=[O:5])[CH3:2] | 
| Name | |
| Quantity | 
                                                                                    100 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)OP(=O)(OCC)CC(=O)OCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    400 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                5 °C                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                of not higher than 15° C. and concentrated under reduced pressure                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                To the residue is added 25 ml of toluene                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the water is azeotropically removed off under reduced pressure                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                To the residue is added 300 ml of toluene and 100 ml                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                is azeotropically removed off under atmospheric pressure for complete dehydration                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                The residual solution is cooled                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                seed crystals are added at 50° C. for crystallization                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                the crystals are collected by filtration                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The crystals are washed with 100 ml of toluene                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                dried in vacuo overnight                                                                             | 
| Duration | 
                                                                                8 (± 8) h                                                                             | 
| Reaction Time | 8 (± 8) h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C)OP(=O)(OCC)CC(=O)N                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 76.7 g | |
| YIELD: PERCENTYIELD | 88% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |